Ethyl 2-amino-2-ethylbutanoate hydrochloride

peptide foldamer design conformational constraint α,α-dialkylglycine

Ethyl 2-amino-2-ethylbutanoate hydrochloride (CAS 1135219-29-2, MFCD28968223, MW 195.69 g/mol) is the hydrochloride salt of the ethyl ester of the non-proteinogenic α,α-dialkylglycine known as diethylglycine (Deg; 2-amino-2-ethylbutanoic acid). This achiral, Cα-tetrasubstituted amino acid ester features two ethyl substituents at the quaternary α-carbon, creating a sterically congested amine center that imposes severe backbone conformational restriction in derived peptides [3.0.CO;2-A" target="_blank">1].

Molecular Formula C8H18ClNO2
Molecular Weight 195.69 g/mol
CAS No. 1135219-29-2
Cat. No. B3319535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-2-ethylbutanoate hydrochloride
CAS1135219-29-2
Molecular FormulaC8H18ClNO2
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESCCC(CC)(C(=O)OCC)N.Cl
InChIInChI=1S/C8H17NO2.ClH/c1-4-8(9,5-2)7(10)11-6-3;/h4-6,9H2,1-3H3;1H
InChIKeyGQERJQAZXHCDQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-2-ethylbutanoate Hydrochloride (CAS 1135219-29-2): Structural Class and Procurement Identity


Ethyl 2-amino-2-ethylbutanoate hydrochloride (CAS 1135219-29-2, MFCD28968223, MW 195.69 g/mol) is the hydrochloride salt of the ethyl ester of the non-proteinogenic α,α-dialkylglycine known as diethylglycine (Deg; 2-amino-2-ethylbutanoic acid). This achiral, Cα-tetrasubstituted amino acid ester features two ethyl substituents at the quaternary α-carbon, creating a sterically congested amine center that imposes severe backbone conformational restriction in derived peptides [1]. The hydrochloride salt form converts the free base (a yellow oil, CAS 189631-96-7) into a crystalline solid amenable to precise weighing and storage [2]. Commercially available from multiple suppliers at 95–97% purity with recommended storage sealed under dry conditions at 2–8 °C, this compound serves primarily as a protected building block for the incorporation of the Deg residue into conformationally constrained peptides via solution-phase synthesis [3].

Workflow

Solution-phase peptide synthesis

Conformational constraint tool

Selection Logic

Fully extended C₅ conformation inducer

Not interchangeable with Aib

Use Context

Protected Deg building block

Solid HCl salt for accurate weighing

Why Ethyl 2-Amino-2-ethylbutanoate Hydrochloride Cannot Be Simply Replaced by Other α,α-Dialkylglycine Esters


α,α-Dialkylglycines are not interchangeable building blocks. Despite sharing Cα-tetrasubstitution, the conformational output encoded by these residues diverges fundamentally with side-chain size: Aib (dimethylglycine) and its homopeptides adopt 3₁₀-helical folds, while Deg (diethylglycine) homopeptides adopt the fully extended C₅ (2.0₅-helix) conformation—a rare secondary structure with the longest achievable Cαᵢ–Cαᵢ₊₁ spacing of any peptide (~3.62 Å) [1]. This conformational dichotomy has direct pharmacological consequences, as demonstrated by Deg substitution in PTH(1–14) analogs producing partial agonism, in contrast to the full agonism and ~100-fold potency enhancement conferred by Aib at the same positions [2]. Furthermore, the severe steric hindrance of the Deg amine substantially retards peptide coupling kinetics relative to less encumbered α,α-dialkylglycines, making direct coupling inefficient and necessitating alternative synthetic strategies [3]. Simply substituting a different α,α-dialkylglycine ester—or even a different ester of Deg—alters conformational output, pharmacological signaling mode, and synthetic accessibility.

This product (Deg ethyl ester HCl)

  • Induces fully extended C₅ (2.0₅-helix)
  • Produces partial agonism in reported PTH-1 receptor context
  • Severe steric hindrance retards coupling kinetics

Aib ester HCl or other α,α-dialkylglycines

  • May shift toward 3₁₀-helical fold
  • Signaling mode may differ (full agonism context)
  • Standard SPPS coupling protocols may not transfer

Quantitative Differentiation Evidence: Ethyl 2-Amino-2-ethylbutanoate Hydrochloride vs. Closest Analogs


Conformational Preference: Fully Extended C₅ (2.0₅-Helix) vs. 3₁₀-Helix in Aib Homopeptides

Deg homopeptides adopt the fully extended C₅ (2.0₅-helix) conformation with backbone torsion angles (φ, ψ) ≈ (±180°, ±180°), as demonstrated by X-ray crystallography of Tfa-(Deg)₅-OtBu, whereas Aib (dimethylglycine) homopeptides consistently adopt the 3₁₀-helical conformation with (φ, ψ) ≈ (±57°, ±30°). This conformational preference was established by direct crystallographic comparison of Deg and Aib homooligopeptides of comparable length [1]. The preference for a fully planar, fully extended backbone is a unique property of Deg among achiral α,α-dialkylglycines and contrasts with both the shorter side-chain analog Aib (3₁₀-helix) and the longer side-chain analogs Dpg and Dbg (which also favor extended C₅ but with greater conformational flexibility due to side-chain disorder) [2].

Conformational preference
Head-to-head
Deg: C₅ (φ≈±180°, ψ≈±180°)
Aib: 3₁₀-helix (φ≈±57°, ψ≈±30°)
Determines extended spacer vs. helical fold architecture
Crystallographic comparison; solution IR/NMR confirmed
peptide foldamer design conformational constraint α,α-dialkylglycine secondary structure engineering

Maximum Cα–Cα Inter-Residue Spacing: Deg (3.62 Å) vs. Aib (~2.0 Å) for Molecular Spacer Design

The fully extended 2.0₅-helix unique to Deg residues provides the longest elevation between consecutive Cα atoms of any peptide secondary structure: up to 3.62 Å per residue [1]. In contrast, the 3₁₀-helix adopted by Aib homopeptides has a typical rise per residue of approximately 1.94–2.0 Å, and the common α-helix rises ~1.5 Å per residue [2]. This ~1.6 Å per residue differential means a Deg pentapeptide can span approximately 14.5 Å (4 × 3.62 Å) compared to only ~8 Å for an Aib pentapeptide in 3₁₀-helical conformation—an ~80% increase in molecular reach. The Deg 2.0₅-helix has been validated as a molecular spacer by electron transfer (ET) kinetic spectroscopic ruler experiments, where the ET rate constant was used to experimentally determine D···A distances across Deg oligomers [3].

Max Cα–Cα spacing
Cross-study
Deg: 3.62 Å per residue
Aib: ~1.94–2.0 Å per residue
~1.8× greater extension supports molecular ruler design
Validated by ET kinetic spectroscopy
molecular spacer fluorescence resonance energy transfer peptide ruler electron transfer

PTH Receptor Pharmacology: Deg Produces Partial Agonism While Aib Confers Full Agonism with ~100-Fold Potency Enhancement

When Deg was substituted at positions 1 and 3 of the PTH(1–14) scaffold peptide [M]PTH(1–14), the resulting analog [Deg¹,³,M]PTH(1–14) exhibited a dissociation between binding affinity and signaling activity, functioning as a partial agonist at the PTH-1 receptor (P1R) [1]. In direct contrast, substitution with Aib at the same positions increased P1R-binding affinity and cAMP signaling potency by approximately 100-fold relative to the parent peptide (parent IC₅₀ = 27 μM; EC₅₀ = 220 nM). The most potent analog identified, [Ac₅c¹, Aib³,M]PTH(1–14), achieved an IC₅₀ of 80 nM and an EC₅₀ of 1.7 nM in LLC-PK1 cells stably expressing cloned P1R [1]. This functional divergence—Deg partial agonism vs. Aib full agonism—demonstrates that the conformational constraint imposed by Deg's diethyl substituents produces a receptor-bound conformation that stabilizes a distinct, less active receptor state compared to the dimethyl substitution of Aib.

PTH-1 receptor pharmacology
Head-to-head
Deg: partial agonism
Aib: full agonism, ~100-fold potency shift vs. parent
Reported signaling-quality divergence in cAMP assay
LLC-PK1 cells; GPCR partial agonist context
parathyroid hormone receptor GPCR pharmacology biased signaling conformational constraint peptide therapeutic design

Steric Hindrance and Poor Amine Reactivity: Deg Requires Alternative Coupling Strategies vs. Standard Amino Acids

The Deg residue is explicitly characterized as 'rarely used in peptide design because of its poor reactivity' [1]. The two ethyl substituents on the quaternary α-carbon create severe steric hindrance around the amino group, substantially retarding nucleophilic attack on activated carboxyl groups during standard peptide bond formation. This limitation is sufficiently severe that a reductive desulfurization strategy—employing more reactive tetrahydrothiopyran-containing precursors followed by desulfurization—was developed specifically to access longer Deg homopeptides (up to the pentamer level was previously challenging) [1]. In contrast, Aib (dimethylglycine), while also Cα-tetrasubstituted, presents markedly less steric encumbrance and is routinely coupled using standard protocols, as evidenced by its widespread use in peptaibol antibiotic synthesis and hundreds of reported Aib-containing peptide crystal structures [2]. The hydrochloride salt of the Deg ethyl ester requires neutralization to liberate the free amine prior to coupling, adding a procedural step not required for pre-neutralized building blocks [3].

Amine reactivity
Class-level
Described as poorly reactive; specialized strategies reported
Coupling protocol review required; standard SPPS may not transfer
Desulfurization method developed for longer oligomers
peptide coupling kinetics sterically hindered amine solid-phase peptide synthesis desulfurization strategy

Solvent-Responsive Conformational Switching: Deg Oligomers Act as Peptide Springs Between 3₁₀-Helix and 2.0₅-Helix

Cα,α-diethylglycine homo-oligomers (n = 1 to 5) functionalized with an electron transfer (ET) donor–acceptor pair exhibit a complete conformational switch dictated by solvent polarity. In acetonitrile, all peptides (n = 1–5) populate exclusively the 3₁₀-helix conformation. Upon changing the solvent to chloroform, the two shortest oligomers (n = 1 and n = 2) adopt predominantly the fully extended 2.0₅-helix, while the longer oligomers (n = 3 to n = 5) exist in a 2.0₅-/3₁₀-helix equilibrium, with the 3₁₀-helical population increasing progressively with chain length [1]. This solvent-gated conformational transition has been characterized as a 'peptide spring' behavior using 2D-NMR methods that exploit divergent NOESY cross-peak intensity patterns: the βCH₂(i–1)→NH(i) cross-peak intensity exceeds the intraresidue βCH₂(i)→NH(i) cross-peak in the fully extended conformation, with the opposite trend indicating the 3₁₀-helix [2]. No comparable solvent-dependent conformational switching has been reported for Aib or other α,α-dialkylglycine homopeptides, which typically remain locked in their preferred conformation irrespective of solvent.

Solvent-responsive switching
Head-to-head
Deg: binary 3₁₀↔2.0₅ transition
Aib: locked 3₁₀-helix
Unique solvent-gated molecular switch not replicable by other residues
2D-NMR and time-resolved fluorescence validated
conformational switch solvent-responsive peptide peptide spring foldamer dynamics electron transfer probe

Ethyl Ester Hydrochloride vs. Free Base: Physical Form Determines Practical Usability

The hydrochloride salt of ethyl 2-amino-2-ethylbutanoate (CAS 1135219-29-2) is a solid at ambient temperature, whereas the corresponding free base (CAS 189631-96-7) is described as a yellow liquid or oil [1]. This physical form difference has direct practical consequences: the solid HCl salt can be accurately weighed on an analytical balance for stoichiometric reactions, while the oily free base requires volumetric handling with associated accuracy loss. The salt form also provides enhanced long-term storage stability when kept sealed under dry conditions at 2–8 °C, with a minimum purity specification of 95–97% across multiple suppliers . The salt must be neutralized in situ (e.g., with DIPEA or NMM) to liberate the free amine for peptide coupling, a standard protocol for amino acid ester hydrochlorides that adds a step but ensures the amine remains protected from atmospheric CO₂ and oxidation during storage . Other Deg esters used in the literature include the methyl ester hydrochloride (CAS 92398-54-4) and tert-butyl ester (CAS 84310-97-4), which differ in their acid-lability profiles: the tert-butyl ester is cleavable under mild acidic conditions (TFA) for orthogonal protection strategies, whereas the ethyl ester requires stronger acidic hydrolysis [2].

Physical form
Supporting evidence
HCl salt: crystalline solid
Free base: yellow oil
Solid form supports accurate weighing and storage
Neutralization required before coupling
synthetic intermediate handling salt form selection laboratory weighing building block storage stability

Evidence-Backed Application Scenarios for Ethyl 2-Amino-2-ethylbutanoate Hydrochloride Procurement


Design of Rigid, Maximum-Length Molecular Spacers for FRET and Electron Transfer Studies

Deg homo-oligopeptides provide the longest achievable Cα–Cα spacing (3.62 Å per residue) of any peptide secondary structure, making the Deg ethyl ester hydrochloride the building block of choice for constructing rigid molecular rulers. This has been experimentally validated in electron transfer kinetic studies where Deg oligomers functionalized with fluorophore–quencher pairs served as spectroscopic rulers across donor–acceptor distances unattainable with Aib-based spacers [1]. The ethyl ester protecting group allows controlled stepwise solution-phase oligomer synthesis, while the hydrochloride salt ensures accurate stoichiometric weighing for precision oligomer assembly .

GPCR Ligand Engineering Requiring Partial Agonist or Biased Signaling Profiles

Deg incorporation at positions 1 and 3 of PTH(1–14) analogs produces partial agonism at the P1R receptor, in contrast to the full agonism conferred by Aib. This functional divergence—validated in cAMP signaling assays in LLC-PK1 cells expressing cloned P1R—demonstrates that Deg can be strategically deployed to generate partial agonists for GPCR targets where full activation is undesirable or where biased signaling toward specific downstream pathways is sought [2]. The Deg ethyl ester hydrochloride provides the correctly protected monomer for introducing this residue into peptide ligands via solution-phase fragment condensation approaches.

Solvent-Responsive Peptide Springs and Environment-Sensing Biomaterials

Deg homo-oligomers undergo a complete, reversible conformational switch between the compact 3₁₀-helix (acetonitrile) and the fully extended 2.0₅-helix (chloroform), a property characterized as a 'peptide spring' by 2D-NMR and validated by time-resolved fluorescence ET measurements [3]. No other α,α-dialkylglycine exhibits this binary solvent-gated transition. This enables the design of peptide-based materials that change their end-to-end distance by up to ~80% in response to solvent environment changes, with potential applications in stimuli-responsive biomaterials, molecular actuators, or solvent sensors [4].

Conformational Restriction Tool for Peptide Foldamer and Secondary Structure Engineering

For researchers designing peptide foldamers where a specific secondary structure must be enforced, Deg uniquely forces the fully extended C₅ conformation, in contrast to Aib (3₁₀-helix inducer) and proteinogenic amino acids (context-dependent). The Deg ethyl ester hydrochloride is the standard protected monomer for introducing this residue via solution-phase synthesis, as documented in the foundational Deg homooligopeptide literature where ethyl or methyl esters served as C-terminal protecting groups and trifluoroacetyl as the N-terminal protecting group [5]. The hydrochloride salt form is directly compatible with in situ neutralization protocols using tertiary amine bases (DIPEA, NMM) for subsequent coupling steps .

Application
Selection Property
Validation Focus
Molecular spacer design (FRET, ET)
Maximum Cα–Cα extension (3.62 Å/residue)
End-to-end distance validation
GPCR partial agonist ligand engineering
Signaling-quality divergence (partial agonism)
cAMP signaling bias analysis
Solvent-responsive peptide switches
Binary solvent-gated conformational transition
Conformational switching characterization
Peptide foldamer secondary structure engineering
Forced fully extended C₅ conformation
Secondary structure confirmation
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